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Compound of Interest

Compound Name:
8-Methoxyquinoline-2-

carbohydrazide

Cat. No.: B13115945

Get Quote

Executive Summary
8-Methoxyquinoline-2-carbohydrazide is a bicyclic heteroaromatic ligand frequently

employed in the development of metallopharmaceutical agents and antitumor drugs.[1] Its

structural integrity relies on two distinct functionalities: the 8-methoxyquinoline core (providing

lipophilicity and electronic density) and the 2-carbohydrazide tail (acting as a hydrogen bond

donor/acceptor and chelation site).

This guide provides a rigorous, self-validating protocol for confirming the identity and purity of

this compound. We utilize a triangulation approach, cross-referencing mass fragmentation

patterns with magnetic resonance couplings and vibrational spectroscopy to ensure 99%+

confidence in structural assignment.

Structural Framework & Synthesis Logic
Before analyzing spectra, one must understand the chemical environment. The synthesis

typically involves the hydrazinolysis of ethyl 8-methoxyquinoline-2-carboxylate.[1]
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Critical Quality Attribute (CQA): The complete conversion of the ester ethoxy group to the

hydrazide moiety is the primary metric of success. This is spectrally visible by the

disappearance of the ethyl quartet/triplet in NMR and the appearance of N-H stretches in IR.[1]

Workflow Diagram: Synthesis & Characterization
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Figure 1: Synthetic pathway and critical control points for structural validation.

Mass Spectrometry (ESI-MS) Analysis
Objective: Confirm molecular weight and analyze fragmentation to verify the stability of the

quinoline core.

Methodology:

Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).[2]

Solvent: Methanol (LC-MS grade).

Theoretical MW: 217.23 g/mol .[1]

Data Interpretation
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In ESI+ mode, the compound readily protonates at the heterocyclic nitrogen or the hydrazide

terminal.

m/z (Observed) Ion Identity Assignment Logic

218.2 [M+H]⁺

Parent Peak. Protonated

molecular ion.[1] Base peak in

soft ionization.[1]

240.2 [M+Na]⁺
Sodium adduct, common in

glass-stored samples.

186.1 [M - N₂H₃]⁺

Acylium Ion. Loss of the

hydrazine moiety (-31 Da).[1]

Indicates cleavage of the C-N

amide bond.[1]

158.1 [M - CON₂H₃]⁺

Quinoline Core. Loss of the

entire carbohydrazide group

(-59 Da).[1] Confirms the 8-

methoxyquinoline skeleton is

intact.

Validation Check: If you observe a peak at 203/204, it indicates incomplete hydrazinolysis

(residual ethyl ester). The absence of this peak validates the reaction completion.

Infrared Spectroscopy (FT-IR)
Objective: Identify functional groups, specifically distinguishing the amide/hydrazide from

potential carboxylic acid precursors.

Methodology:

Technique: Attenuated Total Reflectance (ATR) or KBr Pellet.[1]

Resolution: 4 cm⁻¹.

Key Vibrational Bands
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The spectrum is dominated by the interplay between the quinoline ring vibrations and the polar

carbohydrazide tail.

Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Diagnostic Value

3300 - 3200 N-H (Hydrazide) Stretching

Primary Indicator.

Usually appears as a

double spike (-NH₂

asymmetric/symmetric

) distinct from broad

OH.

3050 C-H (Ar) Stretching
Weak bands typical of

aromatic rings.[1]

1665 C=O (Amide I) Stretching

Strong band. Lower

than ester C=O

(~1720) due to

resonance with

hydrazine lone pair.

1590 & 1500 C=N / C=C Skeletal

Characteristic

"breathing" modes of

the quinoline ring

system.

1260 & 1110 C-O-C (Ether) Stretching

Confirms the

presence of the 8-

Methoxy group.

Nuclear Magnetic Resonance (NMR)
Objective: Map the carbon-hydrogen framework. This is the definitive structural proof. Solvent:

DMSO-d₆ is required.[1] The hydrazide protons are exchangeable and often invisible in CDCl₃;

DMSO stabilizes them via hydrogen bonding.[1]

¹H NMR Analysis (400 MHz, DMSO-d₆)
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The spectrum is divided into three zones: the hydrazide (downfield/exchangeable), the

aromatic region (complex splitting), and the aliphatic methoxy (upfield singlet).
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Shift (δ ppm) Mult.[3][4] Integ. Assignment
Structural
Insight

10.15 s 1H CONH

The amide

proton.

Disappears on

D₂O shake.

8.55 d 1H H-4

J ≈ 8.5 Hz.[1]

Para to the ring

nitrogen, highly

deshielded.

8.15 d 1H H-3

J ≈ 8.5 Hz.[1]

Ortho to the

carbonyl group.

7.60 - 7.50 m 2H H-5, H-6

Overlapping

signals from the

benzene ring

protons.[1]

7.25 d 1H H-7

J ≈ 7.5 Hz.[1]

Upfield shift

caused by

electron donation

from the adjacent

8-OMe group.

4.65 bs 2H NH₂

Broad singlet.[1]

Terminal amine

protons.[1]

Highly variable

shift depending

on

concentration/wa

ter content.

4.02 s 3H -OCH₃ Methoxy Singlet.

The "anchor"
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signal for

integration.[1]

¹³C NMR Analysis (100 MHz, DMSO-d₆)
Key signals to look for:

Carbonyl (C=O): ~164 ppm.

C-2 (Ipso): ~148 ppm (Deshielded by adjacent N and C=O).

C-8 (Ipso-O): ~154 ppm (Directly attached to Oxygen).

Methoxy (-OCH₃): ~56 ppm.

Diagram: NMR Coupling Logic
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Figure 2: Logical coupling and spatial relationships confirming the regiochemistry of

substitutions.

Self-Validating Protocol (Quality Control)
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To ensure the data is trustworthy, perform this 3-step validation:

Integration Ratio Check: Set the Methoxy singlet (4.02 ppm) to integral 3.00. The aromatic

region must sum to exactly 5.00 protons.[1] If >5.0, solvent impurities (benzene/toluene) or

unreacted starting material are present.

D₂O Exchange: Add 2 drops of D₂O to the NMR tube. The signals at 10.15 ppm (CONH) and

4.65 ppm (NH₂) must vanish. If they remain, the assignment is incorrect (likely C-H protons).

Mass Spec Adducts: In the MS spectrum, check for [M+Na]⁺ (240.2). If the intensity of

[M+Na]⁺ > [M+H]⁺, the sample may contain residual salts from the carbonate neutralization

step in synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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